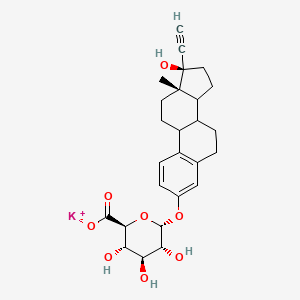
5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one is an organic compound with a unique structure that includes a hydroxymethyl group and a propan-2-yl group attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and isopropyl alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving dehydration and reduction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts, such as acid or base catalysts, can enhance the reaction rate and selectivity. Additionally, solvent systems like water-dimethyl carbonate biphasic systems have been explored for efficient production and recovery of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-2-propan-2-ylcyclohexan-1-one.
Reduction: Formation of 5-(Hydroxymethyl)-2-propan-2-ylcyclohexanol.
Substitution: Formation of various substituted cyclohexanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to interact with cell membranes, potentially altering membrane fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its applications in biomass conversion and as a platform chemical for producing various derivatives.
Furfural: Used in the production of resins and as a solvent in petroleum refining.
2,5-Dimethylfuran: Investigated as a biofuel due to its high energy density.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-9,11H,3-6H2,1-2H3 |
Clave InChI |
RBXRHMLPBUCXEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)




![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)



![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)

![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
